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molecular formula C2H3N2O3- B1242929 Allophanate

Allophanate

Cat. No. B1242929
M. Wt: 103.06 g/mol
InChI Key: AVWRKZWQTYIKIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048937B2

Procedure details

In a 4 l reaction vessel equipped with a stirrer, dropping funnel, thermometer and reflux condenser, 74.7 g of polycaprolactone (Capa 212 from Solvay, molar mass=1000 g/mol, OH number=113 mg KOH/g), 26.35 g of 1,2-ethanediol, 69.66 g of hydroxyethyl acrylate, 26.8 g of dimethylolpropionic acid, 0.088 g of 2,6-di-t-butyl-4-methylphenol and 0.047 g of hydroquinone monomethyl ether were stirred at a bath temperature of 75° C. Over the course of 60 minutes, 231.8 g of allophanate-modified polyisocyanate formed from hexamethylene 1,6-diisocyanate and 2-ethylhexanol (NCO content=17.2%, viscosity approximately 300 mPas) and 131 g of bis(4,4′-isocyanatocyclohexyl)methane were added dropwise. When the feed was at an end, 100 g of acetone were metered in. After 90 minutes 0.29 g of dibutyltin dilaurate was added dropwise. At an NCO content of 1.21% the batch was diluted with 201.97 g of acetone and neutralized with 76 g of 10% strength aqueous sodium hydroxide solution. Over the course of 20 minutes, 784.24 g of water were introduced dropwise into the polymer solution with stirring. Thereafter the acetone was distilled off under reduced pressure and the batch was diluted with 157.89 g of water.
[Compound]
Name
polycaprolactone
Quantity
74.7 g
Type
reactant
Reaction Step One
Quantity
69.66 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step One
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
26.35 g
Type
solvent
Reaction Step One
Quantity
231.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCCO)(=O)C=C.C(C(CO)(C)C(O)=O)O.[C:18]([C:22]1[CH:27]=[C:26](C)[CH:25]=[C:24](C(C)(C)C)[C:23]=1[OH:33])(C)(C)[CH3:19].COC1C=CC(O)=CC=1.C([O-])(=O)NC(N)=O>C(O)CO>[CH2:18]([CH:22]([CH2:27][CH2:26][CH2:25][CH3:24])[CH2:23][OH:33])[CH3:19]

Inputs

Step One
Name
polycaprolactone
Quantity
74.7 g
Type
reactant
Smiles
Name
Quantity
69.66 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
26.8 g
Type
reactant
Smiles
C(O)C(C(=O)O)(C)CO
Name
Quantity
0.088 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
0.047 g
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Name
Quantity
26.35 g
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
231.8 g
Type
reactant
Smiles
C(NC(=O)N)(=O)[O-]
Step Three
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 4 l reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CO)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 131 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08048937B2

Procedure details

In a 4 l reaction vessel equipped with a stirrer, dropping funnel, thermometer and reflux condenser, 74.7 g of polycaprolactone (Capa 212 from Solvay, molar mass=1000 g/mol, OH number=113 mg KOH/g), 26.35 g of 1,2-ethanediol, 69.66 g of hydroxyethyl acrylate, 26.8 g of dimethylolpropionic acid, 0.088 g of 2,6-di-t-butyl-4-methylphenol and 0.047 g of hydroquinone monomethyl ether were stirred at a bath temperature of 75° C. Over the course of 60 minutes, 231.8 g of allophanate-modified polyisocyanate formed from hexamethylene 1,6-diisocyanate and 2-ethylhexanol (NCO content=17.2%, viscosity approximately 300 mPas) and 131 g of bis(4,4′-isocyanatocyclohexyl)methane were added dropwise. When the feed was at an end, 100 g of acetone were metered in. After 90 minutes 0.29 g of dibutyltin dilaurate was added dropwise. At an NCO content of 1.21% the batch was diluted with 201.97 g of acetone and neutralized with 76 g of 10% strength aqueous sodium hydroxide solution. Over the course of 20 minutes, 784.24 g of water were introduced dropwise into the polymer solution with stirring. Thereafter the acetone was distilled off under reduced pressure and the batch was diluted with 157.89 g of water.
[Compound]
Name
polycaprolactone
Quantity
74.7 g
Type
reactant
Reaction Step One
Quantity
69.66 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step One
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
26.35 g
Type
solvent
Reaction Step One
Quantity
231.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCCO)(=O)C=C.C(C(CO)(C)C(O)=O)O.[C:18]([C:22]1[CH:27]=[C:26](C)[CH:25]=[C:24](C(C)(C)C)[C:23]=1[OH:33])(C)(C)[CH3:19].COC1C=CC(O)=CC=1.C([O-])(=O)NC(N)=O>C(O)CO>[CH2:18]([CH:22]([CH2:27][CH2:26][CH2:25][CH3:24])[CH2:23][OH:33])[CH3:19]

Inputs

Step One
Name
polycaprolactone
Quantity
74.7 g
Type
reactant
Smiles
Name
Quantity
69.66 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
26.8 g
Type
reactant
Smiles
C(O)C(C(=O)O)(C)CO
Name
Quantity
0.088 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
0.047 g
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Name
Quantity
26.35 g
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
231.8 g
Type
reactant
Smiles
C(NC(=O)N)(=O)[O-]
Step Three
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 4 l reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CO)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 131 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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